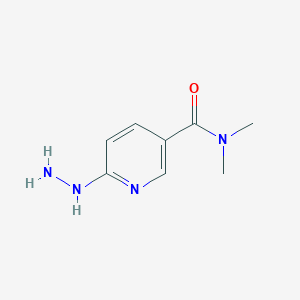

N1-(3-(2-oxopyrrolidin-1-yl)propyl)-N2-(o-tolyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

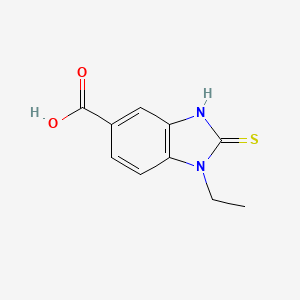

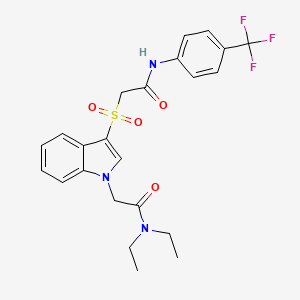

The compound N1-(3-(2-oxopyrrolidin-1-yl)propyl)-N2-(o-tolyl)oxalamide is a derivative of oxalamide, which is a class of compounds known for their diverse applications in organic synthesis and potential biological activities. While the specific compound is not directly discussed in the provided papers, the general class of oxalamides and related compounds are well-represented, indicating the relevance of this type of chemistry in current research.

Synthesis Analysis

The synthesis of oxalamide derivatives can be complex, involving multiple steps and requiring efficient catalysis. For instance, the paper titled "N-(1-Oxy-2-picolyl)oxalamic Acid as an Efficient Ligand for Copper-Catalyzed Amination of Aryl Iodides at Room Temperature" discusses the use of a related oxalamic acid as a ligand in copper-catalyzed amination reactions . This suggests that similar ligands could potentially be used in the synthesis of N1-(3-(2-oxopyrrolidin-1-yl)propyl)-N2-(o-tolyl)oxalamide, although the exact methodology would need to be tailored to the specific structure of the compound.

Another paper, "A novel acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes for the synthesis of di- and mono-oxalamides," presents a one-pot synthetic approach that could be relevant for synthesizing oxalamide derivatives. The described method involves a rearrangement sequence that leads to high yields of oxalamides . This approach might be adaptable for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of oxalamide derivatives is crucial for their function and reactivity. The paper "Structural, Hirshfeld surface and theoretical analysis of two conformational polymorphs of N,N'-bis(pyridin-3-ylmethyl)oxalamide" provides insight into the conformational polymorphism of a related oxalamide . The study highlights the importance of hydrogen bonding and molecular packing, which are likely to be significant factors in the structure of N1-(3-(2-oxopyrrolidin-1-yl)propyl)-N2-(o-tolyl)oxalamide as well.

Chemical Reactions Analysis

Oxalamides participate in various chemical reactions, often facilitated by their amide groups. The copper-catalyzed amination mentioned in the first paper is an example of how oxalamide derivatives can be functionalized. The reactivity of the specific compound N1-(3-(2-oxopyrrolidin-1-yl)propyl)-N2-(o-tolyl)oxalamide would depend on the presence and position of functional groups, which could be inferred from the general behavior of oxalamides in such reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxalamide derivatives are influenced by their molecular structure. The polymorphism discussed in the third paper suggests that different crystalline forms can exist, which may have distinct physical properties. The presence of hydrogen bonds can also affect the solubility and melting points of these compounds. While the exact properties of N1-(3-(2-oxopyrrolidin-1-yl)propyl)-N2-(o-tolyl)oxalamide are not provided, it is reasonable to assume that it would exhibit characteristics typical of oxalamides, such as moderate solubility in polar solvents and the potential for hydrogen bonding.

Wissenschaftliche Forschungsanwendungen

Novel Synthetic Approaches

A novel one-pot synthetic approach for the synthesis of di- and mono-oxalamides, including compounds structurally related to N1-(3-(2-oxopyrrolidin-1-yl)propyl)-N2-(o-tolyl)oxalamide, has been developed. This method provides a useful formula for anthranilic acid derivatives and oxalamides, which are important in the synthesis of various pharmacologically active compounds (Mamedov et al., 2016).

Enhancement of Charge-Storage Performance

Nitrogen-containing functional groups have been manipulated on activated carbon surfaces to alter specific surface areas and pore sizes, directly impacting the charge-storage performance of nanoporous carbon electrodes. This manipulation includes the creation of various nitrogen groups, contributing to improved electronic conductivity and high-rate charge-discharge performance, relevant for applications in energy storage technologies (Sutarsis et al., 2020).

Understanding of Catalytic and Electrochemical Properties

The electrochemical properties and electrocatalytic applications of N-oxyl compounds have been extensively studied, providing insights into their structural properties and mechanisms of chemical and electrochemical catalysis. This research highlights the potential use of N-oxyl compounds, including those structurally related to N1-(3-(2-oxopyrrolidin-1-yl)propyl)-N2-(o-tolyl)oxalamide, in selective oxidation reactions and electrosynthetic processes (Nutting et al., 2018).

Potential in Photocatalysis

Research has shown the potential of oxygen vacancies on the surface of semiconductor materials for activating N2, offering a pathway to overcome limitations in solar-driven nitrogen fixation. This provides an avenue for the use of related compounds in creating highly active catalysts for efficient and sustainable N2 fixation under mild conditions (Wang et al., 2017).

Applications in Organic Synthesis and Medicinal Chemistry

Compounds structurally related to N1-(3-(2-oxopyrrolidin-1-yl)propyl)-N2-(o-tolyl)oxalamide have been synthesized and evaluated for their in vitro antibacterial, antifungal, antimalarial, and antitubercular activities. This underscores the importance of these compounds in the development of new therapeutic agents (Haddad et al., 2015).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N'-(2-methylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3/c1-12-6-2-3-7-13(12)18-16(22)15(21)17-9-5-11-19-10-4-8-14(19)20/h2-3,6-7H,4-5,8-11H2,1H3,(H,17,21)(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIVPFGNZMPWMGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C(=O)NCCCN2CCCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(3-(2-oxopyrrolidin-1-yl)propyl)-N2-(o-tolyl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2553901.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2553903.png)

![Methyl 3-[2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-amido]-4-methylbenzoate](/img/structure/B2553907.png)

![1-(4-Chlorobenzoyl)-3-(thieno[2,3-d]pyrimidin-4-ylthio)azepan-2-one](/img/structure/B2553911.png)

![(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2553912.png)

![4-benzyl-N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2553918.png)